N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG): A Comprehensive Technical Guide
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that serves as a critical tool in experimental biology and cancer research.[1] Its primary mode of action involves the alkylation of DNA, leading to a cascade of cellular responses including DNA repair, cell cycle arrest, and apoptosis.[2][3] This technical guide provides an in-depth overview of the chemical properties of MNNG, its biological effects, and essential experimental protocols for its use.
Chemical and Physical Properties
MNNG is a yellow crystalline solid with the chemical formula C₂H₅N₅O₃.[1][4] It is sensitive to light and heat, and can decompose over time, especially when not stored properly.[5][6] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Weight | 147.09 g/mol | [1][4][7] |
| Melting Point | 118 °C (decomposes) | [1][4][8] |
| Appearance | Yellow crystals | [1][4] |
| Water Solubility | Reacts violently; slowly hydrolyzed | [1][4][7] |
| Log Kow | -0.92 | [9] |
| Vapor Pressure | 0.00012 mm Hg at 25°C | [9] |
| Stability | Sensitive to light and heat.[5][6] Stable under recommended storage conditions (frozen).[5] |
Reactivity and Decomposition
MNNG's biological activity is intrinsically linked to its chemical reactivity. In aqueous solutions, its stability is pH-dependent.
-
In basic aqueous solutions , MNNG decomposes to produce diazomethane, a potent methylating agent.[1]
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In acidic solutions , it slowly releases nitrous acid.[1][6]
The compound is known to react violently with water and is incompatible with acids, bases, oxidizing agents, and reducing agents.[7][10] It can also react with nucleophiles, particularly amines and thiols.[7][10]
Mechanism of Action: DNA Alkylation
The primary mutagenic and carcinogenic effects of MNNG stem from its ability to alkylate DNA. The methyldiazonium ion, a reactive intermediate of MNNG decomposition, transfers a methyl group to various nucleophilic sites on DNA bases.[11] The most significant lesions for mutagenesis are the methylation of the O⁶ position of guanine (B1146940) (O⁶-MeG) and the O⁴ position of thymine.[1] These modifications lead to mispairing during DNA replication, primarily causing G:C to A:T transition mutations.[12][13]
Cellular Response to MNNG-Induced DNA Damage
The introduction of alkylated bases by MNNG triggers a complex network of cellular signaling pathways designed to mitigate the damage. These pathways can ultimately determine the fate of the cell, leading to either repair and survival or programmed cell death.
DNA Mismatch Repair (MMR) Pathway
The Mismatch Repair (MMR) system plays a crucial role in recognizing and attempting to repair the mismatches caused by O⁶-methylguanine. The MutSα (MSH2-MSH6) complex recognizes the O⁶-MeG:T mismatch, initiating a cascade that involves MutLα (MLH1-PMS2), PCNA, and exonucleases. However, the persistence of the O⁶-MeG lesion can lead to futile cycles of repair, ultimately resulting in DNA double-strand breaks and the activation of downstream damage signaling.
Apoptosis and Cell Death Pathways
MNNG can induce both apoptotic and non-apoptotic cell death.[5] The accumulation of DNA damage triggers signaling cascades that can lead to programmed cell death. One key player in this process is Poly(ADP-ribose) polymerase (PARP), which is activated by DNA strand breaks.[5][14] Overactivation of PARP can lead to a form of cell death known as parthanatos.[2][15] Additionally, MNNG can induce apoptosis through caspase-3 activation.[5]
Experimental Protocols
General Handling and Safety Precautions
MNNG is a suspected human carcinogen and a potent mutagen and should be handled with extreme caution in a certified chemical fume hood.[5][10] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[16][17]
MNNG Mutagenesis in Cell Culture
The following is a general protocol for inducing mutations in cultured mammalian cells using MNNG. Optimal concentrations and exposure times should be determined empirically for each cell line.
-
Cell Preparation: Plate cells at a density that will allow for survival and subsequent analysis following treatment.
-
MNNG Preparation: Prepare a stock solution of MNNG in a suitable solvent such as DMSO. Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared immediately before use.[2]
-
Treatment: Remove the culture medium from the cells and replace it with the MNNG-containing medium. Typical concentrations can range from 0.1 to 10 µM, with exposure times varying from 30 minutes to several hours.
-
Quenching and Recovery: After the desired exposure time, remove the MNNG-containing medium and wash the cells several times with fresh, pre-warmed medium or a quenching solution to inactivate any remaining MNNG. A common quenching agent is a solution containing a thiol, such as N-acetylcysteine.
-
Post-Treatment Culture: Culture the cells in fresh medium for a period sufficient to allow for the fixation of mutations and the expression of the mutant phenotype.
Quenching and Disposal of MNNG Waste
Due to its reactivity, all MNNG waste, including unused solutions and contaminated materials, must be properly quenched before disposal.
-
Dilution: Dilute the MNNG-containing waste with a large volume of a compatible solvent (e.g., water, though with caution due to reactivity).
-
Quenching: Slowly add a quenching solution, such as a basic solution of sodium thiosulfate (B1220275) or a solution containing a thiol, to the diluted waste while stirring in a fume hood. The reaction may be exothermic, so cooling may be necessary.[18][19][20]
-
Verification: Ensure the MNNG has been completely decomposed before neutralization and disposal as hazardous waste according to institutional guidelines.
Conclusion
N-methyl-N'-nitro-N-nitrosoguanidine is a powerful research tool for studying mutagenesis, DNA repair, and carcinogenesis. Its well-characterized chemical properties and mechanism of action make it an invaluable reagent for inducing DNA damage in a controlled manner. However, its high reactivity and toxicity necessitate strict adherence to safety protocols. This guide provides a foundational understanding of MNNG for researchers and professionals in the field, enabling its safe and effective use in advancing our knowledge of fundamental biological processes and the development of novel therapeutics.
References
- 1. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 5. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 1, Properties of N-Methyl-N′-nitro-N-nitrosoguanidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lethal and mutagenic actions of N-methyl-N'-nitro-N-nitrosoguanidine potentiated by oxidized glutathione, a seemingly harmless substance in the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. cmu.edu [cmu.edu]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
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